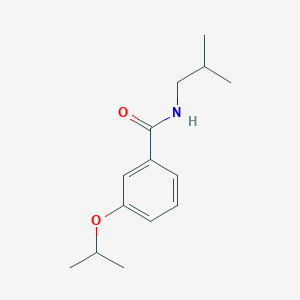
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid
Overview
Description
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid, also known as BMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BMBA is a derivative of benzofuran, a heterocyclic compound that has been found to possess various biological activities.
Mechanism of Action
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be non-toxic and well-tolerated in animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact molecular targets of this compound.
Future Directions
There are several future directions for the study of (2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid. One direction is to investigate its potential therapeutic applications in diseases such as arthritis, cancer, and neurodegenerative disorders. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. Additionally, the development of this compound derivatives with improved potency and selectivity could lead to the discovery of novel therapeutics.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, and antipyretic properties make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its therapeutic potential.
Scientific Research Applications
(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
properties
IUPAC Name |
2-(2-bromo-6-methyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-2-3-7-8(5-10(13)14)11(12)15-9(7)4-6/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEDBCJITYUYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4416723.png)

![N-phenyl-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4416728.png)
![(3,4-dimethoxyphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B4416735.png)
![N-(4-methylphenyl)-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4416736.png)
![5-(4-hydroxyphenyl)-1-methyl-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B4416746.png)
![2-bromo-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4416756.png)

![ethyl 2-[(3-cyano-6-phenyl-2-pyridinyl)thio]propanoate](/img/structure/B4416768.png)
![4-(4-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4416779.png)
![2-[(3-chlorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4416787.png)
![N-(3-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4416798.png)
